

Technical Support Center: Calcium Borohydride Decomposition

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Compound of Interest

Compound Name: Calcium boranuide

Cat. No.: B1233779

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Topic: Decomposition Pathways & Reversibility of

Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: March 2026

Module 1: Phase Identification & Polymorph Management

Q1: My XRD pattern shows unexpected peaks before decomposition. How do I distinguish between the , , and polymorphs?

Diagnosis: Calcium borohydride exhibits complex polymorphism which is highly sensitive to synthesis method and thermal history. Misidentification of the starting phase often leads to erroneous kinetic data.

Technical Breakdown:

- (Low-T Phase): The stable room-temperature phase (Orthorhombic, F2dd or Fddd).[1] It typically transforms to the phase upon heating.
- (High-T Phase): Stable above ~170–180°C (Tetragonal, P42/m). If your sample was pre-annealed or synthesized at high temperature, this may be the dominant phase at RT due to kinetic trapping.

- (Metastable): Often forms during ball milling or from specific solvate precursors (Orthorhombic, Pbc_a).

Troubleshooting Protocol:

- Check Thermal History: If the sample was heated >180°C and cooled rapidly, you likely have the phase (metastable at RT).
- XRD Fingerprinting:
 - Look for the characteristic doublet/triplet splitting in the range of 15°–25° (Cu K) for the phase.
 - The phase typically shows sharper, less split reflections in this region due to higher symmetry.
- Desolvation Artifacts: If synthesized via wet chemistry (THF adduct), incomplete desolvation (C) results in solvate peaks. Ensure desolvation at 190°C under dynamic vacuum for >4 hours to obtain pure mixture.

Q2: I am observing a mass loss event at ~160°C in TGA, well below the theoretical decomposition temperature. Is the material degrading?

Root Cause: This is likely not decomposition of the borohydride itself, but rather the desolvation of the THF adduct (

) or a polymorphic transition.

- Desolvation:

.

- Phase Transition: The

transition occurs around 170°C and is endothermic but involves no mass loss.

Actionable Step: Run a coupled TGA-MS (Mass Spectrometry).

- Signal $m/z = 72$ (THF): Confirm desolvation.
- Signal $m/z = 2$ (H_2): If hydrogen is detected this low, check for catalytic impurities (e.g., Ni, Ti from milling tools) which can destabilize the hydride.

Module 2: Decomposition Mechanics & Intermediates

Q3: What is the precise mechanism of decomposition? My data suggests a multi-step process.

Mechanism Overview: The decomposition is not a single-step reaction.[2] It follows a pathway heavily dependent on temperature relative to the melting point (

).

The Two-Route Pathway:

- Route A (Solid-State,

):

- Occurs ~320–350°C.

- Pathway:

.

- Key Intermediate:

(calcium triborane derivative).^{[2][3][4]}

- Route B (Melt-State,

):

- Occurs >370°C.^[2]

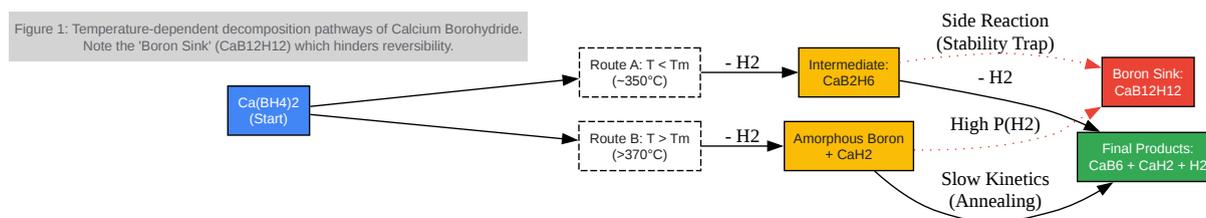
- Pathway:

.

- Note: The formation of crystalline

from amorphous boron is kinetically sluggish, often requiring annealing at >400°C.

Visualization of Pathways:



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Q4: Why is the reversibility so poor? I cannot get the material to re-hydrogenate fully.

The "Boron Sink" Phenomenon: The primary culprit is the formation of the dodecahydro-closododecaborate intermediate,

.

- Stability: The

anion is thermodynamically very stable (a "boron sink").

- Barrier: Once formed, re-hydrogenating

back to

requires extreme conditions (high pressure/temperature) because the B-B cage bonds are difficult to break.

- Formation Trigger: It often forms preferentially over

under partial hydrogen pressure or in closed systems.

Solution Strategy:

- Target

: You must drive the reaction to form

(calcium hexaboride) rather than amorphous boron or

[.2\]\[3\]\[5\]](#)

is more amenable to re-hydrogenation.[\[2\]](#)

- Catalysts: Use additives like NbF_5 or TiCl_3 (2-5 mol%). These transition metal halides facilitate the mass transport and destabilize the intermediates, potentially bypassing the deep energy well of

.

- RHC Strategy: Form a Reactive Hydride Composite (e.g.,

).

This changes the thermodynamics to form

or similar borides, which are more reversible than pure Ca-B phases.

Module 3: Experimental Protocols

Protocol A: Detection of "Silent" Intermediates ()

Standard XRD often misses

because it forms as an amorphous or nanocrystalline phase. You must use Solid-State

MAS NMR.

Step-by-Step:

- Sample Prep: Pack the dehydrogenated sample into a ZrO₂ rotor in an Argon glovebox. Seal tightly.
- Instrument: High-field NMR (e.g., 400-600 MHz). Spin rate >10 kHz to remove spinning sidebands.
- Acquisition: Use a Hahn-echo pulse sequence to suppress background.
- Analysis (Chemical Shifts):
 - -30 to -42 ppm: Residual

(Quintet).
 - -15 to -20 ppm: The Danger Zone. This broad peak indicates

species.
 - +15 to +20 ppm:

or

precursors.

Protocol B: Quantitative TGA/DSC Setup

To accurately determine the onset temperature and hydrogen capacity.

Parameter	Setting	Rationale
Atmosphere	Flowing Argon (50 mL/min)	Prevents oxidation; sweeps H ₂ to MS detector.
Crucible	Alumina () or Sapphire	Avoid Aluminum pans (reacts >600°C).
Heating Rate	2°C/min to 5°C/min	Slow rates separate the overlapping decomposition steps.
Temperature Range	RT to 550°C	Covers desolvation, transition, and full decomposition.
Mass Spec (MS)	Track m/z = 2, 18, 28, 72	H ₂ (2), H ₂ O (18), N ₂ /CO (28), THF (72).

Module 4: Data Reference Tables

Table 1: Key Physical Properties & Signatures[6]

Phase/Species	Crystal System	Stability Range	Key XRD Peaks (Cu K)	NMR Shift
	Orthorhombic	RT – 170°C	15.5°, 21.0°, 24.5° (Split)	-32 ppm
	Tetragonal	>170°C (or metastable RT)	16.0°, 22.5° (Sharp)	-32 ppm
	Varies/Amorphous	Stable Intermediate	Broad/Amorphous	-15 to -20 ppm
	Cubic	Final Product	30.5°, 43.2°	~ +15 ppm

Table 2: Troubleshooting Matrix

Observation	Probable Cause	Corrective Action
High Desorption T (>400°C)	Kinetic barrier; lack of nucleation sites.	Add 2-5 mol% or via ball milling.
Low H ₂ Capacity (<8 wt%)	Impurity (THF) or partial oxidation.	Verify desolvation (TGA-MS). Handle strictly in Ar (<0.1 ppm O ₂).
No Reversibility	Formation of stable .	Limit desorption T to 350°C (Route A); Apply 90 bar H ₂ for re-hydrogenation.
Foaming/Melting	Decomposition above (Route B).	Decompose isothermally at 330-350°C to stay in solid state.

References

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